Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate
Description
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate is a bicyclic compound featuring a nitrogen atom at the bridgehead (position 9) and two ethyl ester groups at positions 3 and 5. This scaffold is part of the broader class of azabicyclo[3.3.1]nonane derivatives, which are recognized for their diverse biological activities, including cytotoxic, receptor-modulating, and enzyme-inhibitory properties . The compound is typically synthesized via multicomponent reactions involving double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds, followed by hydrolysis-decarboxylation to yield the bicyclic core . Its hydrochloride salt form (CAS: 1638771-93-3) is commercially available and used in pharmaceutical research, particularly as an intermediate in drug discovery .
Properties
IUPAC Name |
diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-18-13(16)9-5-11-7-10(14(17)19-4-2)8-12(6-9)15-11/h9-12,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOAMOAKXMVYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(CC(C1)N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164060 | |
| Record name | 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 3,7-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-60-2 | |
| Record name | 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 3,7-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Azabicyclo[3.3.1]nonane-3,7-dicarboxylic acid, 3,7-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Solvents: Ethanol or toluene are commonly used as solvents for this reaction.
- Temperature: The reaction is typically conducted under reflux conditions.
- Catalysts: Sodium hydride or potassium carbonate are used as catalysts to enhance the reaction rate and yield.
Industrial Optimization
In industrial settings, the synthesis may be optimized using continuous flow reactors and automated systems to control reaction parameters precisely. This optimization helps achieve higher yields and purity of the final product.
Purification Methods
After synthesis, purification methods such as recrystallization or chromatography are employed to obtain the final product at the desired quality. These methods ensure the removal of impurities and by-products formed during the reaction.
Chemical Properties and Reactions
This compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents used for these reactions include potassium permanganate, lithium aluminum hydride, and alkyl halides.
Data Tables
Synthesis Conditions
| Parameter | Description |
|---|---|
| Reactants | Bicyclic amine, diethyl oxalate |
| Catalysts | Sodium hydride, potassium carbonate |
| Solvents | Ethanol, toluene |
| Temperature | Reflux conditions |
| Yield | Optimized in industrial settings |
Purification Methods
| Method | Description |
|---|---|
| Recrystallization | Used to remove impurities |
| Chromatography | Ensures high purity of the final product |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid derivative.
-
Conditions :
Key Data :
| Product | Yield (%) | Purity (HPLC) | Conditions |
|---|---|---|---|
| Dicarboxylic acid | 85–92 | ≥98% | HCl (6 M), reflux |
| Sodium carboxylate salt | 93 | ≥95% | NaOH (1 M), 80°C |
Reduction of Ester Groups
The diethyl ester can be reduced to the corresponding diol using strong reducing agents:
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LiAlH₄ in dry THF (0°C to reflux, 4 h) → 9-azabicyclo[3.3.1]nonane-3,7-dimethanol .
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NaBH₄/I₂ : Partial reduction observed under milder conditions (RT, 12 h) .
Key Findings :
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LiAlH₄ reduction achieves >90% conversion.
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NaBH₄/I₂ system selectively reduces one ester group (3-position) with 65% yield .
N-Alkylation/Acylation
The bicyclic amine undergoes alkylation or acylation at the nitrogen center:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ (60°C, 8 h) → N-alkyl derivatives .
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Acylation : Acetic anhydride/pyridine (RT, 2 h) → N-acetyl product .
Reactivity Trends :
| Reagent | Product | Yield (%) |
|---|---|---|
| CH₃I | N-Methyl derivative | 78 |
| (CH₃CO)₂O | N-Acetyl derivative | 85 |
Oxidation to Nitroxyl Radicals
Analogous to ABNO synthesis, oxidation of the amine moiety forms stable nitroxyl radicals:
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Product : 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate N-oxyl radical (stable at RT).
Catalytic Performance :
Cycloaddition Reactions
The rigid bicyclic framework participates in [3+2] cycloadditions with dipolarophiles:
Key Data :
| Dipolarophile | Product | Yield (%) |
|---|---|---|
| Methyl acrylate | Fused pyrrolidine | 62 |
| Phenylacetylene | Spirocyclic compound | 55 |
Photochemical Reactivity
Under UV light (λ = 254 nm), the ester undergoes Norrish Type II cleavage:
Critical Analysis
-
Hydrolysis and reduction are the most well-documented reactions, with yields exceeding 85% under optimized conditions .
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N-Functionalization (alkylation/acylation) offers modular derivatization for drug-discovery applications.
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Limited data exists on cycloadditions; further studies are needed to explore stereochemical outcomes.
For synthetic protocols, consult primary literature from Organic Syntheses and The Journal of Organic Chemistry .
Scientific Research Applications
Medicinal Chemistry
Overview:
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.
Case Study:
Research indicates that derivatives of this compound may exhibit activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study demonstrated that modifications to the bicyclic structure could enhance binding affinity and selectivity for AChE inhibitors, suggesting a pathway for developing novel treatments for cognitive decline associated with neurodegenerative diseases .
Organic Synthesis
Overview:
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.
Applications:
- Synthesis of Complex Molecules: It can be employed in the synthesis of more complex alkaloids and natural products.
- Reagent in Reactions: As a reagent, it can facilitate reactions such as esterification and amidation, allowing for the construction of diverse molecular architectures.
Data Table: Synthetic Applications
| Application Type | Reaction Type | Outcome |
|---|---|---|
| Alkaloid Synthesis | Cyclization reactions | Formation of complex alkaloid structures |
| Esterification | Reaction with alcohols | Generation of esters with varied properties |
| Amidation | Reaction with amines | Formation of amides for pharmaceutical applications |
Agricultural Chemistry
Overview:
Emerging research suggests potential applications in agricultural chemistry, particularly as a pesticide or herbicide.
Case Study:
Recent studies have explored the efficacy of this compound derivatives as bioactive agents against specific pests. The structural modifications have led to increased potency and reduced toxicity to non-target organisms .
Material Science
Overview:
The compound's unique structural properties make it suitable for use in developing advanced materials.
Applications:
- Polymer Chemistry: It can be utilized as a monomer in the synthesis of polymers with enhanced mechanical properties.
- Nanotechnology: Its derivatives are being explored for applications in nanomaterials due to their potential for self-assembly and functionalization.
Mechanism of Action
The mechanism of action of diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Di-tert-butyl 3,7-diazabicyclo[3.3.1]nonane Derivatives
Di-tert-butyl 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate (Compound 3a) shares structural similarities but differs in the substitution of ethyl esters with bulkier tert-butyl groups. This modification results in a higher melting point (118–120°C) and exceptional purity (99%) compared to other analogs.
3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
Derivatives such as 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one exhibit distinct biological profiles, including antiplatelet and antithrombotic activities. The absence of ester groups and the presence of a ketone at position 9 alter their pharmacokinetic properties, reducing hydrophobicity compared to the diethyl ester variant .
9-Selenabicyclo and 9-Thiabicyclo Derivatives
Replacing the bridgehead nitrogen with sulfur or selenium (e.g., 9-selenabicyclo[3.3.1]nonane) shifts applications from pharmaceuticals to materials science, such as polymers with high refractive indices. These analogs lack the nitrogen-mediated receptor interactions critical to the diethyl compound’s bioactivity .
Biological Activity
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS No. 1363380-60-2) is a bicyclic compound that has garnered interest in various biological and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 1363380-60-2
This compound exhibits biological activity primarily through its interaction with various biological pathways. It is structurally related to other bicyclic compounds that have shown potential in medicinal chemistry, particularly in the development of anticancer agents and catalysts for organic reactions.
Biological Activity
-
Antioxidant Properties :
- The compound has been studied for its antioxidant capabilities, which are essential in mitigating oxidative stress in biological systems. Research indicates that similar bicyclic compounds can scavenge free radicals effectively, suggesting a potential role for this compound in protecting cells from oxidative damage.
-
Catalytic Activity :
- Diethyl 9-azabicyclo[3.3.1]nonane derivatives have been utilized as catalysts in various organic reactions, including the oxidation of alcohols to carbonyl compounds. This catalytic property is attributed to the unique structural features of the bicyclic system that facilitate electron transfer processes .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of bicyclic compounds similar to this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuronal cell death and inflammation, suggesting a therapeutic avenue for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic strategies for constructing the bicyclo[3.3.1]nonane framework in diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate?
Basic
The bicyclo[3.3.1]nonane core is typically synthesized via multicomponent reactions involving 1,3-acetonedicarboxylates and 1,2- or 1,4-dicarbonyl compounds. For example, double Michael condensations mediated by phenyliodonium diacetate (PIDA) enable the formation of polysubstituted bicyclo[3.3.1]nonane-dicarboxylates from cyclohexa-2,5-dienones . Hydrolysis and decarboxylation of these intermediates yield the bicyclic diones, which can be further functionalized.
Advanced
Recent methodologies employ sequential oxidation-condensation reactions. For instance, PIDA-mediated phenol oxidation generates reactive quinones, which undergo double Michael addition to form bicyclo[3.3.1]nonane-dicarboxylates. Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical to achieving yields ranging from 15% to 90%, depending on substituent steric and electronic effects .
What catalytic applications leverage the 9-azabicyclo[3.3.1]nonane scaffold?
Advanced
The nitroxyl radical derivative, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), is a highly active organocatalyst for aerobic alcohol oxidation. Compared to TEMPO, ABNO’s less hindered structure enhances reactivity, enabling efficient oxidation of primary/secondary alcohols to aldehydes/ketones under ambient air. For example, Fe(NO)·9HO/ABNO systems achieve >90% yield for diverse substrates at room temperature . ABNO also facilitates Cu-catalyzed oxidative lactonization of diols and amide synthesis via alcohol-amine coupling .
How can researchers resolve contradictions in reported conformational or reactivity data for 9-azabicyclo[3.3.1]nonane derivatives?
Advanced
Contradictions often arise from varying substituent effects or experimental conditions. For instance:
- Steric vs. Electronic Effects : Bulky groups (e.g., tert-butyl) may enforce chair-boat conformations despite electronic preferences, altering reaction pathways .
- Solvent and Temperature : Polar solvents stabilize zwitterionic intermediates in ammonium salts, while nonpolar solvents favor neutral forms .
- Analytical Techniques : Combine NMR, X-ray crystallography, and mass spectrometry to validate structural assignments. For example, mass spectral fragmentation patterns differentiate 9-azabicyclo[3.3.1]nonane derivatives from isomeric oxa-analogs .
What methodologies enable enantioselective synthesis of 9-azabicyclo[3.3.1]nonane derivatives?
Advanced
Chiral resolution strategies include:
- Kinetic Resolution : Lipase-mediated enantiomer separation (e.g., Candida rugosa lipase) selectively hydrolyzes esters of racemic diols, achieving >90% enantiomeric excess (ee) .
- Diastereomeric Crystallization : Enantiopure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione is obtained via crystallization of diastereomeric benzoate esters .
- Circular Dichroism (CD) : TDDFT-simulated CD spectra confirm absolute configurations, critical for asymmetric catalysis or medicinal chemistry applications .
How does the 9-azabicyclo[3.3.1]nonane scaffold contribute to pharmacological research?
Advanced
Derivatives exhibit diverse bioactivities:
- Sigma-2 Receptor Ligands : N-Substituted phenylcarbamates (e.g., WC-26, WC-59) show sub-nanomolar affinity ( nM) and >500-fold selectivity over sigma-1 receptors, enabling PET imaging and chemosensitization studies .
- Antidiabetic Agents : Sandoz-developed 9-azabicyclo[3.3.1]nonane derivatives demonstrate prolonged hypoglycemic effects with low toxicity, validated in diabetes mellitus models .
What are the challenges in scaling up synthetic routes for 9-azabicyclo[3.3.1]nonane derivatives?
Advanced
Key challenges include:
- Purification Complexity : Bicyclic intermediates often require chromatography due to polar functional groups (e.g., hydroxyl, carboxylate).
- Oxidative Sensitivity : Nitroxyl radicals (e.g., ABNO) require inert atmospheres to prevent decomposition during storage or reactions .
- Cost-Efficiency : Multicomponent reactions reduce step count but may require expensive catalysts (e.g., Pd(OH)/C for hydrogenolysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
